molecular formula C13H14N6O3 B2989300 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1209054-07-8

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2989300
CAS No.: 1209054-07-8
M. Wt: 302.294
InChI Key: IIOPWMQSTLYZGT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a pyrazole ring. These rings are common in many pharmaceutical drugs due to their ability to interact with various biological targets .


Molecular Structure Analysis

The compound’s structure includes an isopropyl group attached to a pyrazole ring, which is further connected to an oxadiazole ring and an isoxazole ring. The presence of multiple heterocyclic rings could potentially allow for diverse interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Many drugs with similar structures are kinase inhibitors, but without specific studies, it’s impossible to determine the exact mechanism .

Future Directions

The compound could potentially be studied for its biological activity, given the presence of functional groups common in pharmaceutical drugs. Further studies could also explore its synthesis, reactivity, and physical properties .

Properties

IUPAC Name

5-methyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-7(2)19-5-4-9(17-19)12-15-16-13(21-12)14-11(20)10-6-8(3)22-18-10/h4-7H,1-3H3,(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOPWMQSTLYZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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